Bis(acetyloxy)(difluoro)plumbane

Description

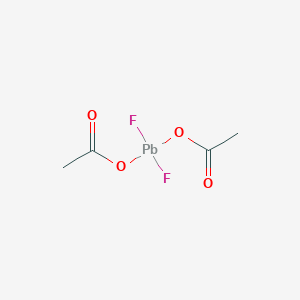

Bis(acetyloxy)(difluoro)plumbane is an organolead compound with the molecular formula C₄H₆F₂O₄Pb. Structurally, it features a central lead (Pb) atom bonded to two acetyloxy (CH₃COO⁻) groups and two fluorine atoms. This configuration combines the electron-withdrawing effects of fluorine with the steric bulk of acetyloxy ligands, influencing its reactivity and stability.

Properties

CAS No. |

20706-24-5 |

|---|---|

Molecular Formula |

C4H6F2O4Pb |

Molecular Weight |

363 g/mol |

IUPAC Name |

[acetyloxy(difluoro)plumbyl] acetate |

InChI |

InChI=1S/2C2H4O2.2FH.Pb/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H;/q;;;;+4/p-4 |

InChI Key |

HFWGYEZIBQGQCG-UHFFFAOYSA-J |

Canonical SMILES |

CC(=O)O[Pb](OC(=O)C)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(acetyloxy)(difluoro)plumbane typically involves the reaction of lead(II) acetate with a fluorinating agent. One common method is to react lead(II) acetate with a source of difluorine, such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST), under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger quantities of lead(II) acetate and fluorinating agents, along with optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(acetyloxy)(difluoro)plumbane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form lead(IV) compounds.

Reduction: It can be reduced to lead(0) or lead(II) compounds.

Substitution: The acetyloxy and fluorine groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the acetyloxy or fluorine groups.

Major Products Formed

Oxidation: Lead(IV) acetate or lead(IV) fluoride.

Reduction: Lead metal or lead(II) acetate.

Substitution: Compounds with hydroxyl or amine groups replacing the acetyloxy or fluorine groups.

Scientific Research Applications

Bis(acetyloxy)(difluoro)plumbane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in fluorination reactions.

Biology: The compound can be used in studies involving lead-based compounds and their biological effects.

Medicine: Research into potential therapeutic applications, such as lead-based drugs or imaging agents.

Industry: It may be used in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Bis(acetyloxy)(difluoro)plumbane involves its interaction with molecular targets through its acetyloxy and fluorine groups. These groups can participate in various chemical reactions, such as nucleophilic substitution or coordination with metal centers. The lead atom can also form complexes with other molecules, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Bis(acetyloxy)(difluoro)plumbane with structurally related lead compounds documented in the Pharos Project and other sources:

Reactivity and Stability Trends

Electron-Withdrawing vs. Donating Groups :

- Fluorine and trifluoromethyl groups (e.g., in dimethylbis(trifluoromethyl)plumbane) increase electrophilicity at the lead center, favoring nucleophilic substitution reactions. In contrast, acetyloxy groups in this compound may stabilize the compound through steric hindrance and weak coordination .

- Phenyl and alkyl substituents (e.g., in dichloro(diphenyl)plumbane) enhance thermal stability but reduce reactivity toward polar solvents .

- Toxicity and Environmental Impact: Trimethyllead acetate is notoriously toxic due to its ability to bioaccumulate and disrupt neurological functions, a trait shared by many alkyllead compounds . This compound’s toxicity profile remains unstudied but may differ due to its mixed substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.